(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
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Overview
Description
®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydrofuran ring, a phenoxy group, and a benzyl group substituted with bromine and chlorine atoms. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Benzyl Phenol Intermediate: The initial step involves the reaction of 5-bromo-2-chlorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. This reaction yields 4-(5-bromo-2-chlorobenzyl)phenol.
Etherification: The next step involves the etherification of the phenol intermediate with ®-tetrahydrofuran-3-ol. This reaction is typically carried out using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and tetrahydrofuran moieties.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound’s phenoxy and benzyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-chlorobenzyl)phenol: A precursor in the synthesis of ®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.
®-Tetrahydrofuran-3-ol: Another precursor used in the synthesis.
Other Phenoxy Compounds: Compounds with similar phenoxy groups but different substituents on the benzyl group.
Uniqueness
®-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
(3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLNKBDQXGMAP-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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